molecular formula C6H4N4O2 B1398629 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid CAS No. 1095822-28-8

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

Número de catálogo: B1398629
Número CAS: 1095822-28-8
Peso molecular: 164.12 g/mol
Clave InChI: AZJPEYXFODAMIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1095822-28-8 . It has a molecular weight of 164.12 . It is a solid at room temperature .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors. Its pyrazolo portion is suitable as a hydrogen bond center. Simultaneously, the pyridine is thought to have a π–π stacking interaction .


Chemical Reactions Analysis

This compound is part of a set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine scaffold . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .


Physical and Chemical Properties Analysis

The physical form of this compound is solid . It is stored and shipped at room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a key compound in the synthesis of various heterocyclic compounds. Its derivatives are synthesized through different methods, providing a basis for exploring a range of chemical and biological properties. For instance, Reddy et al. (2005) reported a synthetic approach using aldehydes, arylideneanilines, carboxylic acids, and orthoesters to create pyrazolo[4,3-d]pyrimidines (Reddy, Reddy, Reddy, & Reddy, 2005). Another study by Volochnyuk et al. (2010) demonstrated the synthesis of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, through a Combes-type reaction (Volochnyuk et al., 2010).

Pharmacological Properties

Several studies have highlighted the potential pharmacological applications of this compound derivatives. For instance, Garaeva et al. (1988) discussed the cytotoxic and antitumor properties of various pyrazolo[3,4-d]pyrimidines, noting their significance in medicinal chemistry (Garaeva, Korbukh, Dobrynin, Nikolaeva, & Preobrazhenskaya, 1988). Harden et al. (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, revealing their affinity for A1 adenosine receptors, which could have implications for developing new therapeutics (Harden, Quinn, & Scammells, 1991).

Applications in Medicinal Chemistry

This compound derivatives have also been explored for their potential in medicinal chemistry. Shah et al. (2017) developed a novel synthesis of 1H-pyrazolo[3,4-d]pyrimidines, which could be used in medicinal chemistry for rapid generation of molecular diversity (Shah, Chenard, Tucker, & Helal, 2017). In addition, Ghorab et al. (2009) synthesized pyrazolo[3,4-d]pyrimidines containing amino acid moieties, evaluating their anticancer and radioprotective activities (Ghorab, Ragab, Noaman, Heiba, & Aboulmagd, 2009).

Antibacterial and Anticancer Activities

The antibacterial and anticancer properties of this compound derivatives have been a focus of research as well. Beyzaei et al. (2017) prepared derivatives that exhibited significant antibacterial effects against several pathogenic bacteria (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi, & Samzadeh‐Kermani, 2017). Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with anticancer and anti-5-lipoxygenase activities, contributing to the exploration of new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Direcciones Futuras

The compound and its analogs with the pyrazolo [3,4- d ]pyrimidine scaffold might potentially constitute a novel class of anticancer agents, which require further studies .

Análisis Bioquímico

Biochemical Properties

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it interacts with the epidermal growth factor receptor (EGFR), leading to the inhibition of its signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been demonstrated to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . It affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased cell death . Furthermore, it has been observed to influence cell signaling pathways, such as the VEGFR-2 pathway, which is crucial for angiogenesis and tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs and EGFR, inhibiting their activity . This binding leads to the disruption of downstream signaling pathways, resulting in altered gene expression and inhibition of cell proliferation . Additionally, the compound has been shown to increase the levels of caspase-3, a key enzyme involved in the execution phase of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . These findings suggest that this compound maintains its efficacy over extended periods, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs . The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of metabolites within cells . Additionally, it has been shown to affect the activity of key metabolic enzymes, leading to changes in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its therapeutic effects . The compound’s distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins . Understanding these factors is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function . The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in directing the compound to these compartments . These localization patterns are critical for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Propiedades

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,11,12)(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJPEYXFODAMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC=NC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725529
Record name 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095822-28-8
Record name 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 2
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 4
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 5
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Customer
Q & A

Q1: What is the significance of the aryl migration reaction observed in 4-aroyl-1H-pyrazolo[3,4-d]pyrimidines?

A: The aryl migration reaction, a type of benzilic acid rearrangement, is crucial for synthesizing 4-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acids from 4-aroyl-1H-pyrazolo[3,4-d]pyrimidines [, ]. This reaction, facilitated by sodium hydroxide in dimethyl sulfoxide (DMSO), showcases a unique transformation within this class of compounds.

Q2: How can 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid derivatives be further modified?

A: The 4-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acids can be oxidized to their corresponding 4-aryl-1H-pyrazolo[3,4-d]pyrimidines using potassium ferricyanide. This oxidation eliminates carbon dioxide, offering another avenue for structural diversification [, ].

Q3: What happens when 4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines react with sodium hydroxide in DMSO?

A: Instead of aryl migration, reacting 4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines with sodium hydroxide in DMSO leads to ring fission of the pyrazole moiety. This reaction yields 6-anilino-4-aryl-5-pyrimidinecarbonitriles, highlighting the impact of substituents on the reaction pathway [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.